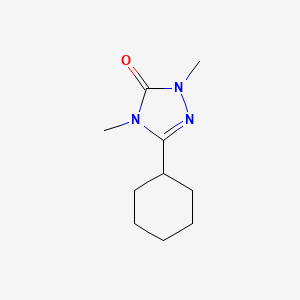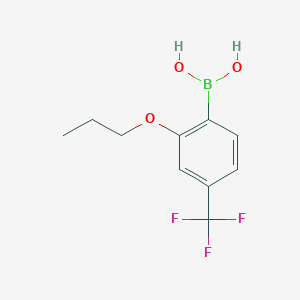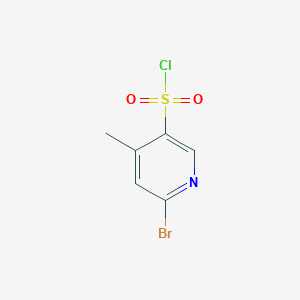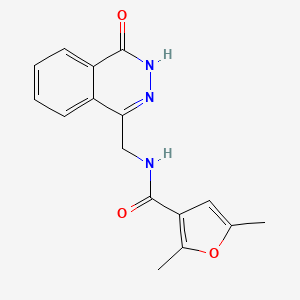
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TDAG51 inhibitor, which plays a crucial role in regulating the cellular response to stress.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the inhibition of TDAG51, a stress-induced protein that plays a crucial role in regulating the cellular response to stress. TDAG51 is upregulated in response to various stressors, including oxidative stress, endoplasmic reticulum stress, and DNA damage. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells and protect neurons from stress-induced death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione are primarily related to its inhibition of TDAG51. In cancer cells, inhibition of TDAG51 has been shown to induce apoptosis, leading to cell death. In neurons, inhibition of TDAG51 has been shown to protect against stress-induced death, leading to increased cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is its potential applications in various fields, including cancer research and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is its low yield, which can make it challenging to obtain sufficient quantities for experiments. Additionally, the compound's stability can be an issue, requiring careful storage and handling.
Zukünftige Richtungen
There are many future directions for research on 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, including its downstream targets and signaling pathways. Finally, there is a need for further research on the compound's pharmacokinetics and toxicity to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2,6-dione with thiophene-2-carboxylic acid in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. It has been found that TDAG51, the target of this inhibitor, is upregulated in various types of cancer, including breast, lung, and liver cancer. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Another important application of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is in neurodegenerative diseases. TDAG51 has been shown to play a role in regulating neuronal death in response to stress. Inhibition of TDAG51 has been shown to protect neurons from stress-induced death, making it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-5-13-11(14)7-9(8-12(13)15)10-4-3-6-16-10/h1,3-4,6,9H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIHIWIFYCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC(CC1=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)




![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
![1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)